
lifirafenib
説明
BGB-283は強力な抗腫瘍活性を示し、特に大腸癌やメラノーマなどのBRAF V600E変異を持つ癌に対して効果的です .
合成方法
BGB-283の合成は、融合三環系ベンゾイミダゾール化合物を生成するために一連の化学反応を伴います。具体的な合成経路と反応条件は機密情報であり、公表されていません。 プロトン核磁気共鳴、液体クロマトグラフィー質量分析、高速液体クロマトグラフィーで測定したところ、化合物の純度は99%を超えていることがわかっています .
準備方法
The synthesis of BGB-283 involves a series of chemical reactions to create a fused tricyclic benzoimidazole compound. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized to exceed a purity of 99%, as measured by proton nuclear magnetic resonance, liquid chromatography-mass spectrometry, and high-performance liquid chromatography .
化学反応の分析
BGB-283は、以下を含むさまざまな化学反応を起こします。
酸化と還元: これらの反応は、化合物の活性を高めるために官能基を修飾する上で重要です。
置換反応: これらの反応に用いられる一般的な試薬と条件には、官能基の置換を促進する強酸または強塩基が含まれます。
主要な生成物: これらの反応から生成される主な生成物は、元の化合物の誘導体であり、生物学的活性が向上または改変されている可能性があります.
科学研究の応用
BGB-283は、科学研究において幅広い応用範囲を持っています。
科学的研究の応用
BGB-283 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the inhibition of RAF kinases and EGFR.
Biology: Researchers use BGB-283 to understand the molecular mechanisms of cancer cell proliferation and survival.
Medicine: BGB-283 is under clinical investigation for its potential to treat various cancers, including colorectal cancer and hepatocellular carcinoma. .
Industry: The compound is being explored for its potential use in developing new cancer therapies.
作用機序
BGB-283は、RAFキナーゼとEGFRの活性を阻害することで効果を発揮します。この阻害は、細胞の増殖と生存に不可欠なミトゲン活性化プロテインキナーゼ(MAPK)シグナル伝達経路の活性化を防ぎます。この経路を阻害することで、BGB-283は癌細胞の増殖を効果的に抑制し、アポトーシスを誘導します。 この化合物は、RAFダイマー形成とEGFRフィードバック活性化も阻害するため、強力な抗腫瘍剤です .
類似の化合物との比較
BGB-283は、ベムラフェニブ、ダブラフェニブ、ソラフェニブなどの他のRAF阻害剤と比較されます。これらの第1世代の阻害剤とは異なり、BGB-283はRAFキナーゼとEGFRの両方を標的にするため、より幅広い活性スペクトルを提供します。 この二重阻害は、BGB-283をユニークなものにし、複雑なシグナル伝達経路を持つ癌の治療において、より効果的である可能性があります .
類似の化合物
ベムラフェニブ: メラノーマの治療に用いられるBRAF V600E阻害剤。
ダブラフェニブ: 同様の用途を持つ別のBRAF V600E阻害剤。
ソラフェニブ: 肝細胞癌の治療に用いられる、RAFと血管内皮増殖因子受容体(VEGFR)を標的とするマルチキナーゼ阻害剤.
BGB-283は、RAFキナーゼとEGFRの両方を阻害する独自の能力を持つため、これらの類似の化合物とは一線を画し、さまざまな癌に対する有望な治療選択肢を提供しています。
類似化合物との比較
BGB-283 is compared with other RAF inhibitors such as vemurafenib, dabrafenib, and sorafenib. Unlike these first-generation inhibitors, BGB-283 targets both RAF kinases and EGFR, providing a broader spectrum of activity. This dual inhibition makes BGB-283 unique and potentially more effective in treating cancers with complex signaling pathways .
Similar Compounds
Vemurafenib: A BRAF V600E inhibitor used in the treatment of melanoma.
Dabrafenib: Another BRAF V600E inhibitor with similar applications.
Sorafenib: A multikinase inhibitor targeting RAF and vascular endothelial growth factor receptor (VEGFR), used in treating hepatocellular carcinoma.
BGB-283’s unique ability to inhibit both RAF kinases and EGFR sets it apart from these similar compounds, offering a promising therapeutic option for various cancers.
生物活性
Lifirafenib (BGB-283) is an investigational small molecule designed to inhibit both monomeric and dimeric RAF kinases, including B-RAF, A-RAF, and C-RAF, as well as the epidermal growth factor receptor (EGFR). This compound has garnered attention for its potential in treating various solid tumors, particularly those harboring specific genetic mutations such as BRAF V600E and KRAS mutations. This article delves into the biological activity of this compound, highlighting its mechanism of action, clinical efficacy, safety profile, and ongoing research.
This compound operates primarily by inhibiting the RAF kinase pathway, which plays a crucial role in cell proliferation and survival. The drug targets both monomeric and dimeric forms of RAF kinases, effectively disrupting the MAPK signaling pathway that is often aberrantly activated in cancer cells. By blocking this pathway, this compound can reduce tumor growth and induce apoptosis in cancer cells with specific mutations.
Preclinical Studies
Preclinical studies have demonstrated that this compound exhibits potent antitumor activity in various cancer models. Notably, it has shown effectiveness against tumors with BRAF V600E mutations and other RAS pathway alterations. In vitro studies indicated that this compound has lower IC50 values compared to first-generation BRAF inhibitors like vemurafenib, suggesting a superior efficacy profile.
Clinical Trials
This compound's clinical efficacy has been evaluated in several trials:
- Phase I Dose-Escalation Study : A study aimed at assessing the safety and tolerability of this compound in patients with advanced solid tumors revealed a maximum tolerated dose (MTD) of 40 mg/day. The study reported objective responses in patients with BRAF V600E-mutated melanoma and thyroid cancer .
- Combination Therapy with Mirdametinib : A recent Phase 1b trial investigated the combination of this compound with mirdametinib (a MEK inhibitor) in patients with advanced solid tumors harboring RAS or RAF mutations. The results indicated confirmed objective responses in 22.6% of patients, with durable responses lasting over 12 months for some individuals .
- Response Rates by Tumor Type :
Safety Profile
The safety profile of this compound has been characterized by manageable adverse events (AEs). Common treatment-related AEs included hypertension (17.6%) and fatigue (9.9%). Serious AEs were reported in 42.3% of patients receiving this compound, necessitating dose modifications in a significant proportion of cases . The overall risk-benefit profile has been deemed acceptable, particularly for patients with limited treatment options.
Case Studies
A notable case involved a patient with BRAF V600E-mutated melanoma who achieved a complete response after treatment with this compound. Additionally, several patients with KRAS-mutated tumors experienced partial responses, underscoring the potential of this compound as a viable option for difficult-to-treat cancers .
Research Findings Summary
Study Phase | Key Findings | Patient Population |
---|---|---|
Phase I | MTD established at 40 mg/day; objective responses observed | Patients with advanced solid tumors |
Phase 1b | Confirmed objective responses in 22.6%; durable responses noted | Patients with KRAS/BRAF mutations |
Preclinical | Greater efficacy than first-generation BRAF inhibitors | Various cancer cell lines |
特性
IUPAC Name |
5-[[(1R,1aS,6bR)-1-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]-1a,6b-dihydro-1H-cyclopropa[b][1]benzofuran-5-yl]oxy]-3,4-dihydro-1H-1,8-naphthyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17F3N4O3/c26-25(27,28)11-1-4-15-16(9-11)31-24(30-15)21-20-14-10-12(2-5-17(14)35-22(20)21)34-18-7-8-29-23-13(18)3-6-19(33)32-23/h1-2,4-5,7-10,20-22H,3,6H2,(H,30,31)(H,29,32,33)/t20-,21-,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGFFVZQXSRKHBM-FKBYEOEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=NC=CC(=C21)OC3=CC4=C(C=C3)OC5C4C5C6=NC7=C(N6)C=C(C=C7)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)NC2=NC=CC(=C21)OC3=CC4=C(C=C3)O[C@H]5[C@@H]4[C@@H]5C6=NC7=C(N6)C=C(C=C7)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17F3N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1446090-79-4 | |
Record name | Lifirafenib [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1446090794 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lifirafenib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14773 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | LIFIRAFENIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8762XZS5ZF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。